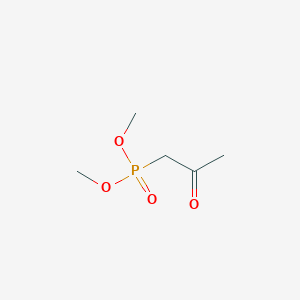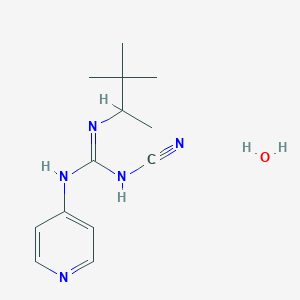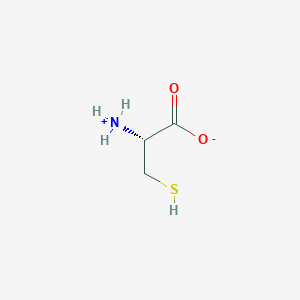
Tolyltriazole
概要
説明
Tolyltriazole is a mixture of isomers or congeners that differ from benzotriazole by the addition of one methyl group attached somewhere on the benzene ring . It is a water-stabilizing chemical that inhibits corrosion by bonding to metal parts and machinery surfaces to prevent water from destabilizing the molecular structure of the metal .
Synthesis Analysis
The synthesis of Tolyltriazole is much like that of benzotriazole, but starting with methyl-o-phenylenediamine instead of o-phenylenediamine . The method of analysis is based on the UV-photolysis of triazole in the presence of a chemical catalyst to form a dimer or polymer of the triazole .Molecular Structure Analysis
Tolyltriazole is a mixture of isomers that differ from benzotriazole by the addition of one methyl group attached somewhere on the benzene ring .Chemical Reactions Analysis
The method of analysis is based on the UV-photolysis of triazole in the presence of a chemical catalyst to form a dimer or polymer of the triazole .Physical And Chemical Properties Analysis
Tolyltriazole is a light brown powder or granule, appears white or light yellow and is a combination of 4 methyl benzotriazole and 5 methyl benzotriazole. It is soluble in organic solvents such as benzene, alcohol, toluene, and chloroform, but is difficult to dissolve in water .科学的研究の応用
Organic Electronics
Thiazolothiazole ring system, which is structurally similar to Tolyltriazole, has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Optoelectronic Devices
Thiazolothiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Given the structural similarity, Tolyltriazole may also find applications in this field.
Synthesis of Heterocyclic Compounds
Tolyltriazole can be used in the synthesis of heterocyclic compounds. For instance, a classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole .
Nonlinear Optical Applications
The products obtained from the synthesis of heterocyclic compounds using Tolyltriazole are suitable for nonlinear optical applications .
Antimicrobial Efficacy
Some 1,2,3-triazole hybrids with amine-ester functionality, which can be synthesized using Tolyltriazole, have been evaluated for their antimicrobial efficacy .
Chemical Research
Tolyltriazole is used in chemical research and is available from several chemical supply companies . It’s often used in the synthesis of other complex organic compounds.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-methylphenyl)-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCIKQLLQORQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344093 | |
| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-Tolyl)-1H-1,2,3-triazole | |
CAS RN |
5301-96-2 | |
| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tolyltriazole inhibit corrosion on copper and copper alloys?
A1: Tolyltriazole forms a protective film on the surface of copper and copper alloys by adsorbing to the metal surface. This film acts as a barrier, preventing corrosive agents like chloride ions from reaching the metal surface and causing corrosion. [, , ]
Q2: Is tolyltriazole effective in inhibiting corrosion in all environments?
A2: While highly effective in many environments, the effectiveness of tolyltriazole can vary. Research suggests that its efficiency can be influenced by factors like pH, temperature, and the presence of other chemicals. For example, its effectiveness is lower in alkaline solutions compared to acidic or neutral solutions. [, , ]
Q3: Are there any synergistic effects observed when tolyltriazole is combined with other corrosion inhibitors?
A3: Yes, studies have shown that combining tolyltriazole with additives like Sodium Benzoate, Potassium Iodide, and Thiourea can enhance its corrosion inhibition properties, creating a synergistic effect. []
Q4: Is tolyltriazole biodegradable? What are the implications of its persistence in the environment?
A4: Tolyltriazole exhibits low biodegradability. This persistence, coupled with its widespread use in applications like aircraft de-icing fluids, leads to its accumulation in the environment, particularly in rivers and lakes. [, , ]
Q5: How do researchers track the presence and concentration of tolyltriazole in environmental samples?
A5: Advanced analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify tolyltriazole in complex environmental matrices like wastewater and sludge. [, ]
Q6: Are there any ongoing efforts to remediate tolyltriazole contamination in water treatment facilities?
A6: Research has explored the potential of advanced treatment systems like Soil Aquifer Treatment (SAT) for removing tolyltriazole from wastewater. Results suggest that these systems can effectively remove this contaminant through a combination of sorption and biodegradation processes. []
Q7: What analytical techniques are used to characterize the interaction between tolyltriazole and metal surfaces?
A7: Various surface analytical techniques are used to study tolyltriazole's interaction with metals. These include:
- X-ray photoelectron spectroscopy (XPS): Provides information on the elemental composition and chemical state of the elements present on the metal surface, helping to understand the formation and nature of the protective film. [, ]
- Secondary ion mass spectrometry (SIMS): Offers insights into the molecular composition of the surface and the inhibitor layer, aiding in identifying adsorbed molecules and studying surface chemistry. [, ]
- Atomic force microscopy (AFM): Enables researchers to visualize the surface morphology and topography at the nanoscale, providing valuable information about the inhibitor film's structure and coverage. []
- Electrochemical techniques: Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) help researchers analyze the electrochemical behavior of the metal in the presence of tolyltriazole, providing information on corrosion rates and inhibition mechanisms. [, , , , ]
Q8: What is the molecular formula and weight of tolyltriazole?
A8: Tolyltriazole, specifically 4-methyl-1H-benzotriazole, has the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol. [, ]
Q9: How does the structure of tolyltriazole contribute to its effectiveness as a corrosion inhibitor?
A9: Tolyltriazole's molecular structure contains a triazole ring with nitrogen atoms. These nitrogen atoms can form bonds with copper atoms on the metal surface, leading to the formation of a strong, protective film. The methyl group in tolyltriazole also influences its solubility and interaction with the metal surface. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)







![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)


![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)
